Lipophilicity Difference Versus Shorter-Chain Phenethylamines
2-(3-Methylphenyl)hexylamine exhibits a computed XLogP3-AA of 3.4 (PubChem), compared with 1.6 for 3-methylphenethylamine and 1.4 for 2-phenethylamine [1][2]. This represents a Δ logP of +1.8 and +2.0, respectively, corresponding to approximately 63-fold and 100-fold greater predicted octanol–water partition coefficients. The five-methylene alkyl spacer and the meta-methyl substituent each contribute additive lipophilicity relative to the shorter-chain and unsubstituted analogs.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem CID 19891422) |
| Comparator Or Baseline | 3-Methylphenethylamine: XLogP3-AA = 1.6 (PubChem CID 410085); 2-Phenethylamine: XLogP3-AA = 1.4 (PubChem CID 1001) |
| Quantified Difference | Δ logP = +1.8 vs. 3-methylphenethylamine; Δ logP = +2.0 vs. 2-phenethylamine (~63-fold and ~100-fold higher octanol-water partition) |
| Conditions | Computed using XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, CNS penetration potential, and non-specific protein binding; a Δ logP of 1.8–2.0 constitutes a functionally meaningful differentiation that cannot be bridged by simple concentration adjustment.
- [1] PubChem CID 19891422: 2-(3-Methylphenyl)hexylamine – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-(3-Methylphenyl)hexylamine View Source
- [2] PubChem CID 410085 (3-Methylphenethylamine) and PubChem CID 1001 (2-Phenethylamine). National Center for Biotechnology Information. View Source
